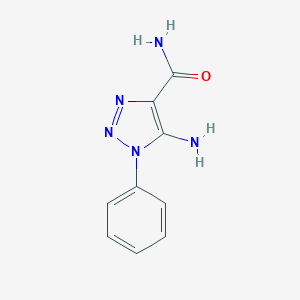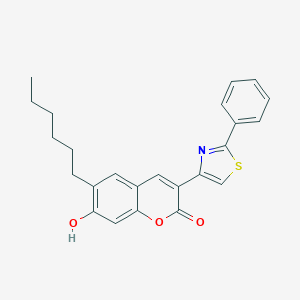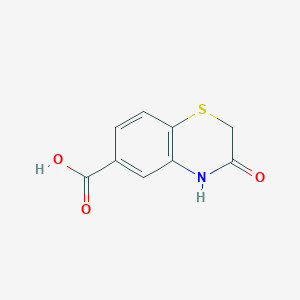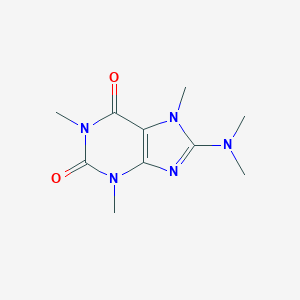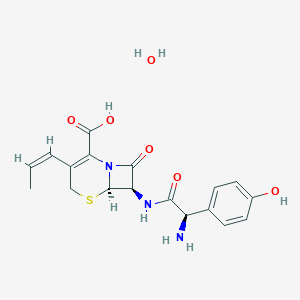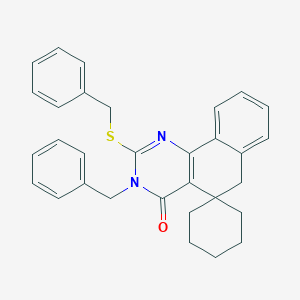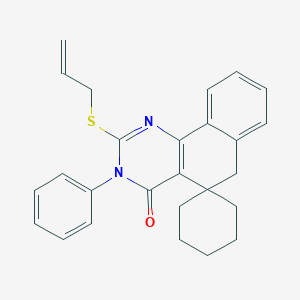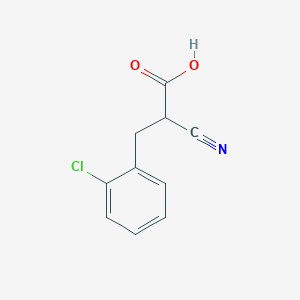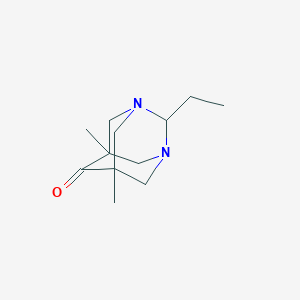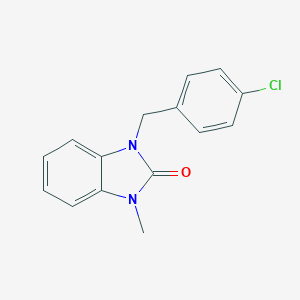
1-(4-Chloro-benzyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-benzyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as SBI-0206965 and is a potent and selective inhibitor of the DNA damage response protein, ataxia-telangiectasia mutated (ATM) kinase.
Mécanisme D'action
ATM kinase is a key regulator of the DNA damage response pathway, which is responsible for repairing DNA damage and maintaining genomic stability. Inhibition of ATM kinase by 1-(4-Chloro-benzyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one prevents the activation of this pathway, leading to increased sensitivity of cancer cells to DNA damage-inducing agents.
Effets Biochimiques Et Physiologiques
In addition to its role in cancer therapy, 1-(4-Chloro-benzyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one has also been studied for its effects on other biological processes. This compound has been shown to inhibit the replication of herpes simplex virus type 1 and type 2, suggesting a potential antiviral application. Additionally, this compound has been shown to modulate the immune response, suggesting a potential application in autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(4-Chloro-benzyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one in lab experiments is its high potency and selectivity for ATM kinase inhibition. This allows for accurate and specific targeting of the DNA damage response pathway. However, one limitation of this compound is its potential toxicity, which can affect the viability of non-cancerous cells.
Orientations Futures
There are several potential future directions for the use of 1-(4-Chloro-benzyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one in scientific research. One potential direction is the development of combination therapies that incorporate this compound with other cancer treatments, such as chemotherapy and immunotherapy. Another potential direction is the investigation of this compound's effects on other biological processes, such as viral replication and immune modulation. Finally, further research is needed to fully understand the potential toxicity of this compound and its effects on non-cancerous cells.
Conclusion:
1-(4-Chloro-benzyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one is a promising compound for the treatment of cancer and other diseases. Its potent and selective inhibition of ATM kinase makes it a valuable tool for studying the DNA damage response pathway and developing new cancer therapies. Further research is needed to fully understand the potential of this compound and its limitations.
Méthodes De Synthèse
The synthesis of 1-(4-Chloro-benzyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one involves the reaction of 4-chlorobenzylamine with 2-methylbenzimidazole-1-carboxylic acid, followed by cyclization to form the desired compound. This synthesis method has been optimized to produce high yields of the compound with good purity.
Applications De Recherche Scientifique
1-(4-Chloro-benzyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer. The inhibition of ATM kinase by this compound sensitizes cancer cells to chemotherapy and radiotherapy, leading to increased cell death. Additionally, this compound has been shown to enhance the efficacy of immune checkpoint inhibitors, which are a type of cancer immunotherapy.
Propriétés
Numéro CAS |
5701-03-1 |
|---|---|
Nom du produit |
1-(4-Chloro-benzyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one |
Formule moléculaire |
C15H13ClN2O |
Poids moléculaire |
272.73 g/mol |
Nom IUPAC |
1-[(4-chlorophenyl)methyl]-3-methylbenzimidazol-2-one |
InChI |
InChI=1S/C15H13ClN2O/c1-17-13-4-2-3-5-14(13)18(15(17)19)10-11-6-8-12(16)9-7-11/h2-9H,10H2,1H3 |
Clé InChI |
TWIHGMLZOVLBAW-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Cl |
SMILES canonique |
CN1C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B188424.png)
